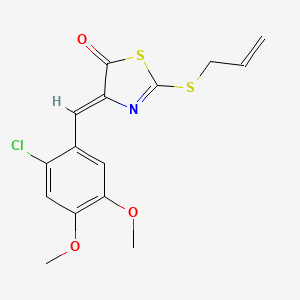![molecular formula C17H19FN2O4 B5101549 N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B5101549.png)
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitrophenyl group, a fluorophenyl group, and an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 2-fluorophenylethylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The nitrophenyl and fluorophenyl groups contribute to its binding affinity and specificity. The pathways involved could include neurotransmitter modulation or enzyme inhibition, depending on the specific application.
Comparación Con Compuestos Similares
- N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-phenylethanamine
- N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-chlorophenyl)ethanamine
- N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-bromophenyl)ethanamine
Comparison: N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different halogen substitutions.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(2-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-23-16-9-13(15(20(21)22)10-17(16)24-2)11-19-8-7-12-5-3-4-6-14(12)18/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCJRTOGRLYVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC=CC=C2F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-carbamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)

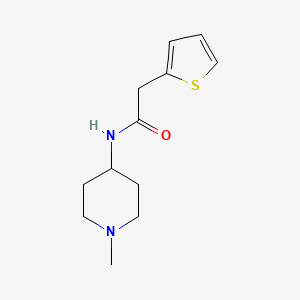

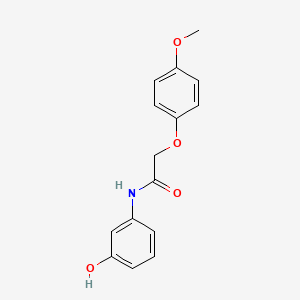
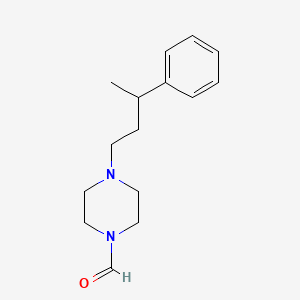
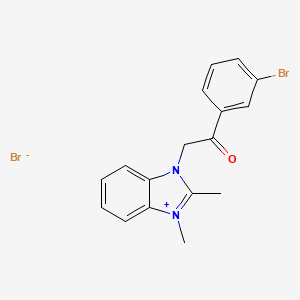
![N-[(E)-1-(3-bromophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
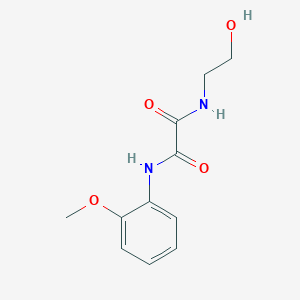
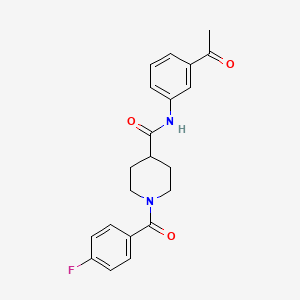
![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
